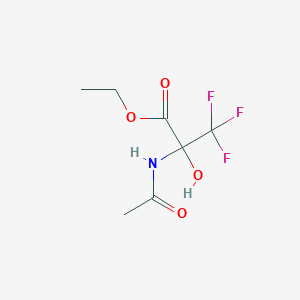

Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO4/c1-3-15-5(13)6(14,7(8,9)10)11-4(2)12/h14H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTMLHIXLZJNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroamination of Ethyl Trifluoropyruvate

A plausible route involves hydroamination of ethyl trifluoropyruvate (1) with acetamide or acetylated amines. This method parallels hydroamination strategies for analogous β-hydroxy esters.

Reaction Scheme:

Conditions:

Mechanism: Acid-catalyzed nucleophilic addition of the amine to the α-keto ester, followed by tautomerization to the β-hydroxy structure.

Acetylation of Amino Alcohol Intermediates

A two-step approach involves synthesizing ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate (2) followed by acetylation.

Step 1: Amination of Ethyl Trifluoropyruvate

-

Reagents: Ammonia or ammonium acetate

-

Conditions:

Step 2: Acetylation

Enzymatic Kinetic Resolution

For enantioselective synthesis, lipase-catalyzed resolution of racemic β-hydroxy esters offers stereochemical control.

Example Protocol:

-

Substrate: Racemic ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate

-

Enzyme: Candida antarctica Lipase B (CAL-B)

-

Acyl Donor: Vinyl acetate

-

Conditions:

Optimization and Challenges

Catalyst Screening

Trifluoromethanesulfonic acid outperforms traditional Lewis acids (e.g., AlCl₃) in hydroamination due to its strong Brønsted acidity and compatibility with fluorinated substrates. Alternatives include:

Solvent Effects

Polar aprotic solvents (e.g., DMF) risk ester hydrolysis, while ethanol balances reactivity and stability.

Byproduct Formation

-

Trifluoromethyl Degradation: Elevated temperatures (>160°C) promote defluorination.

-

Oxidation: The β-hydroxy group may oxidize to a ketone under aerobic conditions.

Scalability and Industrial Feasibility

The hydroamination route (Section 2.1) is scalable, with patent data indicating >80% yield in 500 mL batches. Key considerations:

-

Cost: Trifluoromethanesulfonic acid is expensive but recyclable.

-

Safety: Exothermic reactions require controlled heating.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of ethyl 2-acetamido-3,3,3-trifluoro-2-oxopropanoate.

Reduction: Formation of ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The acetamido group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Ethyl 3,3,3-Trifluoro-2-Hydroxy-2-[(2,2,2-Trifluoroacetyl)Amino]Propanoate ()

- Molecular Formula: C₇H₇F₆NO₄

- Molecular Weight : 283.13 g/mol

- Key Differences: Replaces the acetylamino group with a trifluoroacetyl group (-NHCOCF3).

- This substitution may alter reactivity in nucleophilic acyl substitution reactions .

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride ()

- Molecular Formula: C₉H₁₅ClF₃NO₂

- Molecular Weight : 273.67 g/mol

- Key Differences: Features a free amino group (-NH2) and a cyclobutyl substituent, with the compound existing as a hydrochloride salt.

- Impact : The absence of an acetyl/trifluoroacetyl group increases basicity, while the cyclobutyl group introduces steric hindrance. The hydrochloride salt improves aqueous solubility, which is critical for bioavailability in drug formulations .

Aromatic vs. Aliphatic Substituents

Ethyl 2-(4-Amino-2-Methoxyphenyl)-3,3,3-Trifluoro-2-Hydroxypropanoate ()

- Molecular Formula: C₁₂H₁₄F₃NO₄

- Molecular Weight : 293.24 g/mol

- Key Differences: Substitutes the acetylamino group with a 4-amino-2-methoxyphenyl ring.

- However, increased molecular weight may reduce solubility .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate ()

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.20 g/mol

- Key Differences: Contains a β-keto ester and a 2-fluorophenyl group but lacks the hydroxy and acetylamino groups.

- Impact : The β-keto ester moiety increases electrophilicity, making it reactive in aldol or Michael addition reactions. The fluorine atom on the phenyl ring enhances metabolic resistance .

Heterocyclic and Complex Substituents

Ethyl 2-{2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Hydrazino}-3,3,3-Trifluoro-2-Hydroxypropanoate ()

- Molecular Formula : C₁₁H₁₀ClF₆N₃O₃

- Molecular Weight : 381.66 g/mol

- Key Differences: Incorporates a pyridinyl-hydrazino group and additional chlorine/trifluoromethyl substituents.

- Impact: The pyridine ring and hydrazino group enable coordination with metal ions or participation in heterocyclic synthesis. The chlorine atom may enhance binding specificity in pesticidal applications .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Electron-Withdrawing Effects: Trifluoromethyl and fluoroaryl groups enhance metabolic stability but may reduce solubility. Acetylamino groups balance lipophilicity and hydrogen-bonding capacity .

- Pharmacological Potential: Hydrochloride salts () and aromatic substituents () highlight strategies to optimize bioavailability and target affinity in drug design .

Biological Activity

Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound with promising biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.15 g/mol. The compound is characterized by the presence of a trifluoromethyl group and an acetylamino functional group, which enhance its lipophilicity and metabolic stability. These properties make it an interesting candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzymes, potentially leading to inhibition of certain biochemical pathways.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target molecules, stabilizing these interactions and influencing biological responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary data indicate that it may possess anticancer properties by targeting specific cancer cell pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits specific enzyme activities associated with inflammation and cancer progression. For instance, it was shown to reduce the activity of cyclooxygenase (COX) enzymes in cell culture models.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. These findings support its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate | C8H10F3N | Lacks acetylamino group |

| Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate | C9H14F3NO4 | Contains butyrylamino instead of acetylamino |

| Ethyl 2-(propionylamino)-3,3,3-trifluoro-2-hydroxypropanoate | C9H14F3N | Contains propionylamino group |

This comparison highlights the unique features of this compound that contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate, and how can reaction parameters be controlled to improve yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with trifluoropyruvate derivatives. Key steps include condensation of trifluoropyruvate esters with acetylamino groups under acidic or basic catalysis. Yield optimization requires precise control of temperature (e.g., 0–25°C), stoichiometric ratios of reactants, and anhydrous conditions to prevent hydrolysis of the trifluoromethyl group. Purification via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure, particularly the configuration of the hydroxy and acetylamino groups. For routine analysis, and NMR are essential to confirm the presence of the trifluoromethyl group ( to -70 ppm in NMR) and the hydroxypropanoate backbone. High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its hygroscopic nature and potential irritancy (skin/eyes), handling should occur in a fume hood with PPE (gloves, goggles). Storage under nitrogen at 2–8°C prevents decomposition. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets (SDS) must be consulted for GHS hazard statements (e.g., H315, H319) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or catalytic asymmetric reactions?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). In asymmetric catalysis, chiral ligands (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during hydroxy group formation. Computational studies (DFT) help predict transition states and optimize ligand design .

Q. What strategies are effective in resolving diastereomers formed during synthesis, and how is enantiomeric excess quantified?

- Methodological Answer : Diastereomers arise from the stereogenic hydroxy and acetylamino centers. Resolution involves chiral HPLC (e.g., Chiralpak® columns) or diastereomeric salt formation with resolving agents like tartaric acid. Enantiomeric excess is quantified via NMR using chiral shift reagents (e.g., Eu(hfc)) or by comparing specific rotation values with enantiopure standards .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, particularly its interaction with enzymes or receptors?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) or surface plasmon resonance (SPR) can measure binding affinity to targets like proteases or kinases. For receptor studies, radioligand displacement assays (e.g., H-labeled antagonists) quantify competitive binding. Dose-response curves (IC/EC) are generated using nonlinear regression analysis .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models the compound’s binding mode to active sites, guided by X-ray structures of target proteins. Free energy calculations (MM-GBSA) estimate binding affinity, while molecular dynamics simulations (NAMD) assess stability of the protein-ligand complex over time. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with the hydroxy group) .

Q. What degradation pathways occur under accelerated stability testing, and how are degradation products characterized?

- Methodological Answer : Stress testing (40°C/75% RH, acidic/basic/oxidative conditions) identifies degradation pathways, such as ester hydrolysis or oxidation of the hydroxy group. LC-MS/MS and GC-MS profile degradation products, while NMR tracks trifluoromethyl group stability. Kinetic modeling (Arrhenius plots) predicts shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.